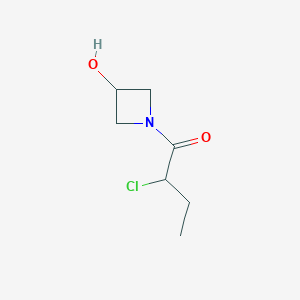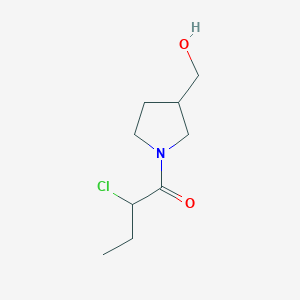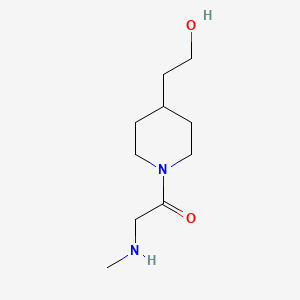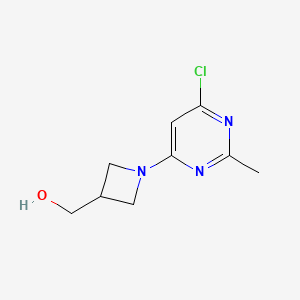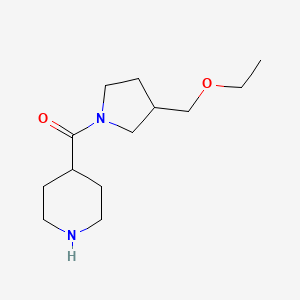
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The chemical compound (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone has been a subject of various research studies focusing on its synthesis and structural analysis. One notable study involves the synthesis and antimicrobial activity assessment of new pyridine derivatives, where similar compounds with pyrrolidin and piperidin moieties showed variable and modest activity against bacteria and fungi. This study provides insights into the compound's potential application in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Another research focus is on the structural aspects, where compounds with similar structural features, like pyrrolidine and piperidine rings, have been synthesized and characterized. For example, the crystal structure of a related compound demonstrated specific geometries and intermolecular interactions, contributing to our understanding of how these structural features may influence the compound's chemical behavior and potential applications (Butcher, Bakare, & John, 2006).
Chemical Synthesis and Characterization
In another study, novel pyridine derivatives containing the piperidin-1-yl group were synthesized and characterized, emphasizing the methodologies and conditions for creating such compounds. This research adds to the knowledge pool on synthesizing and manipulating compounds with pyrrolidin and piperidin groups for potential scientific and medicinal applications (Feng, 2011).
Furthermore, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials has been explored, yielding a reasonable overall yield and highlighting a straightforward approach to synthesizing such compounds (Rui, 2010).
Advanced Synthesis Techniques
Advanced synthesis techniques for heterocycles containing both piperidine and pyridine rings have also been reported. These studies illustrate efficient methods for creating compounds with complex structures, which could have various scientific and industrial applications. The emphasis on efficient synthetic processes and the potential for organic synthesis applications is evident (Zhang et al., 2020).
Mécanisme D'action
Target of action
Pyrrolidines and piperidines are often used in drug discovery due to their versatility and the wide range of biological activities they exhibit . They can interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups.
Mode of action
The mode of action of a specific pyrrolidine or piperidine derivative would depend on its structure and the target it interacts with. These compounds can act as agonists or antagonists, inhibitors or activators, and their effects can be reversible or irreversible .
Biochemical pathways
Pyrrolidines and piperidines can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidines and piperidines can vary widely depending on their specific structures. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of pyrrolidines and piperidines can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation, among others .
Action environment
The action, efficacy, and stability of pyrrolidines and piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme . Additionally, this compound can modulate the activity of transport proteins, thereby affecting the transport of ions and other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, such as the nucleus or lysosomes. The localization of this compound within these compartments can affect its activity and function, leading to diverse biological outcomes.
Propriétés
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-11)13(16)12-3-6-14-7-4-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABWACFACIHNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







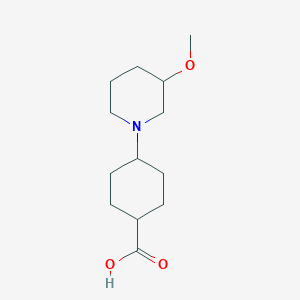
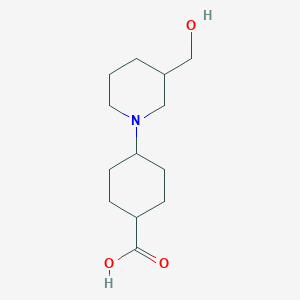
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)

